N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide
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Overview
Description
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide Similar compounds have been identified as potent inhibitors of jnk3 , a protein kinase involved in various cellular processes such as inflammation, apoptosis, and cell differentiation .
Mode of Action
The exact mode of action of This compound It’s suggested that similar compounds interact with their targets through a unique binding mode, with the 3-cyano substituent forming an h-bond acceptor interaction with the hinge region of the atp-binding site .
Biochemical Pathways
The specific biochemical pathways affected by This compound The inhibition of jnk3 can affect various cellular processes, including inflammation, apoptosis, and cell differentiation .
Result of Action
The molecular and cellular effects of This compound The inhibition of jnk3 can potentially lead to the modulation of various cellular processes, including inflammation, apoptosis, and cell differentiation .
Biochemical Analysis
Biochemical Properties
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide has been identified as a potent inhibitor of JNK3 . It forms an H-bond acceptor interaction with the hinge region of the ATP-binding site .
Cellular Effects
This compound has been found to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . It leads to the accumulation of cells in the G2/M phase of the cell cycle and induces apoptotic cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tubulin at micromolar levels . This interaction inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
Over time, this compound causes a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This effect is accompanied by a decrease of cells in the other phases of the cell cycle, especially the G0/G1 phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-1-acetyl-5,5-dimethyl-3-cyano-4,5,6,7-tetrahydropyrrolo[2,3-c]pyran with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide: This compound has a similar core structure but different functional groups, leading to distinct biological activities.
2-amino-1-acetyl-5,5-dimethyl-3-cyano-4,5,6,7-tetrahydropyrrolo[2,3-c]pyran: Another related compound with potential biological applications.
Uniqueness
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide stands out due to its specific combination of functional groups and its potential for diverse applications in research and industry. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further study and development.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9(19)18-6-5-10-11(7-16)13(21-12(10)8-18)17-14(20)15(2,3)4/h5-6,8H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGUGTVSOXYTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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